N-Acetyl-D-tryptophan

Neuroprotection Amyotrophic Lateral Sclerosis (ALS) Enantiomer specificity

N-Acetyl-D-tryptophan (D-NAT) is the essential, biologically inert enantiomer required as a stringent negative control in neuroprotection studies—validated against L-NAT activity in ALS models (Sirianni et al., 2015). It also serves as a specific substrate for D-aminoacylases (e.g., Gox1177) and a potent inducer of D-amino acid oxidase, delivering 2.1-fold higher activity than D-alanine. Its unique host-guest complexation with β-cyclodextrin makes it a model analyte for chiral separation. Procure with confidence for stereospecific research.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 2280-01-5
Cat. No. B160237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-tryptophan
CAS2280-01-5
Synonymsacetyltryptophan
N-acetyl-D-tryptophan
N-acetyltryptophan
N-acetyltryptophanate sodium
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1
InChIKeyDZTHIGRZJZPRDV-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility36.9 [ug/mL]

N-Acetyl-D-tryptophan (CAS 2280-01-5) Procurement Guide: D-Enantiomer for Chiral Resolution and Enzyme Discovery


N-Acetyl-D-tryptophan (CAS 2280-01-5) is the N-acetylated derivative of the D-enantiomer of the essential amino acid tryptophan. It serves as a critical stereochemical probe and negative control in neuroprotection research due to its well-documented lack of activity in systems where its L-counterpart, N-Acetyl-L-tryptophan (L-NAT), demonstrates potent effects [1]. Beyond its role as an inactive enantiomer, N-Acetyl-D-tryptophan is a recognized substrate for specific microbial D-aminoacylases and an effective inducer of D-amino acid oxidase, positioning it as a unique tool in industrial biocatalysis and enzyme characterization studies [2]. Its utility is rooted not in broad bioactivity but in its specific stereochemical interactions and metabolic fate, making it essential for applications requiring precise chiral discrimination.

N-Acetyl-D-tryptophan (CAS 2280-01-5): Why Stereochemistry Prevents Interchangeability with L-NAT


The substitution of N-Acetyl-D-tryptophan with its L-enantiomer (N-Acetyl-L-tryptophan, L-NAT) or the racemic mixture (N-Acetyl-DL-tryptophan) is not scientifically valid due to pronounced differences in biological activity and molecular recognition. The D-enantiomer is biologically inert in neuroprotective assays where L-NAT demonstrates high potency, a difference driven by distinct binding modes to targets like the neurokinin-1 receptor (NK-1R) [1][2]. In biocatalysis, N-Acetyl-D-tryptophan serves as a specific substrate for certain D-aminoacylases, whereas the L-enantiomer is not recognized by these enzymes . Furthermore, the two enantiomers exhibit different host-guest complexation behaviors with chiral selectors like β-cyclodextrin, a property exploited in chiral separation and crystallization studies [3]. These fundamental stereochemical differences mean that any experimental protocol requiring an inactive control, a specific D-enantiomer substrate, or a defined chiral interaction will fail if a generic or incorrect isomer is procured.

Quantitative Differentiation of N-Acetyl-D-tryptophan (CAS 2280-01-5) Against Key Comparators


Neuroprotection Failure in ALS Models: Direct Comparison of L-NAT vs. D-NAT

In a direct head-to-head comparison of enantiomers for neuroprotective activity in models of Amyotrophic Lateral Sclerosis (ALS), N-Acetyl-D-tryptophan (D-NAT) was found to be completely inactive. In contrast, its enantiomer N-Acetyl-L-tryptophan (L-NAT) exhibited significant, dose-dependent protection [1].

Neuroprotection Amyotrophic Lateral Sclerosis (ALS) Enantiomer specificity

Chiral Recognition by β-Cyclodextrin: Quantified Difference in Crystallization Propensity

The molecular recognition of N-Acetyl-D-tryptophan by β-cyclodextrin (β-CD) differs fundamentally from that of its L-enantiomer. While both form complexes in solution, the D-enantiomer exhibits a complete inability to co-crystallize with β-CD under conditions where the L-enantiomer crystallizes readily [1]. This is a direct, observable physical difference resulting from stereochemical interaction.

Chiral separation Host-guest chemistry β-Cyclodextrin

Enzyme Induction: N-Acetyl-D-tryptophan as a Potent Inducer of D-Amino Acid Oxidase

In a screen of various D- and DL-amino acid derivatives for the induction of D-amino acid oxidase (DAAO) in the yeast Trigonopsis variabilis, N-Acetyl-D-tryptophan was identified as one of the most effective inducers [1]. Its performance was quantified relative to D-alanine, a standard nitrogen source and inducer.

Biocatalysis D-amino acid oxidase Enzyme induction

Substrate for D-Specific Acylases: High Catalytic Efficiency for Gox1177

N-Acetyl-D-tryptophan is a high-efficiency substrate for specific microbial D-aminoacylases, such as Gox1177 from Gluconobacter oxidans. This enzyme preferentially hydrolyzes N-acyl-substituted derivatives of hydrophobic D-amino acids .

Enzymology D-aminoacylase Substrate specificity

Application Scenarios for N-Acetyl-D-tryptophan (CAS 2280-01-5) in Research and Industry


Stereochemical Control Compound for Neuroprotection Studies

Researchers investigating the neuroprotective effects of N-Acetyl-L-tryptophan (L-NAT) in models of ALS, Parkinson's disease, or other neurodegenerative conditions require N-Acetyl-D-tryptophan (D-NAT) as the essential, validated negative control. Using the inactive D-enantiomer is the only way to definitively attribute any observed protective effect to the stereospecific activity of L-NAT and to rule out non-specific or off-target effects. As demonstrated by Sirianni et al. (2015), D-NAT shows no significant protective activity against H2O2-induced cell death, even at high concentrations, whereas L-NAT exhibits an IC50 of 0.3 µM in NSC-34 cells and 16 nM in primary motor neurons [1].

Substrate for Discovery and Engineering of D-Aminoacylases

Enzyme discovery programs focused on D-amino acid metabolism and industrial biocatalysis use N-Acetyl-D-tryptophan as a key substrate for characterizing and engineering novel D-aminoacylases. Its high catalytic efficiency with enzymes like Gox1177 (kcat/Km = 4.1 x 10^4 M^-1 s^-1) makes it a sensitive and selective reagent for screening enzyme libraries, studying structure-function relationships, and developing enzymatic resolution processes to produce enantiomerically pure D-amino acids for peptide drugs and other fine chemicals .

Inducer for High-Yield D-Amino Acid Oxidase Production

Industrial biotechnologists seeking to optimize the production of D-amino acid oxidase (DAAO) in microbial systems can employ N-Acetyl-D-tryptophan as a potent inducer. Its use in the cultivation of Trigonopsis variabilis has been shown to yield 2.1-fold higher DAAO activity compared to the standard inducer D-alanine [2]. This directly translates to improved process efficiency and higher enzyme titers for downstream applications such as the synthesis of cephalosporin antibiotics, the production of 7-aminocephalosporanic acid (7-ACA), and the development of D-amino acid biosensors.

Standard in Chiral Separation Method Development

Analytical chemists developing chiral separation methods using cyclodextrin-based stationary phases or other chiral selectors can use N-Acetyl-D-tryptophan as a model analyte. The well-documented differential complexation with β-cyclodextrin, where the L-enantiomer readily crystallizes while the D-enantiomer does not, provides a clear and testable system for validating and optimizing new chiral separation protocols [3].

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